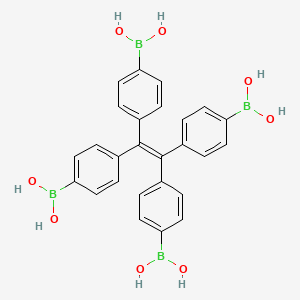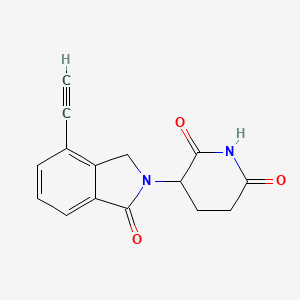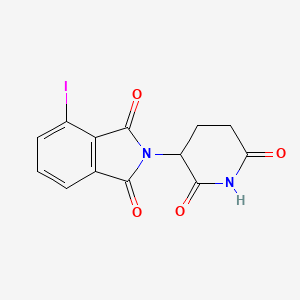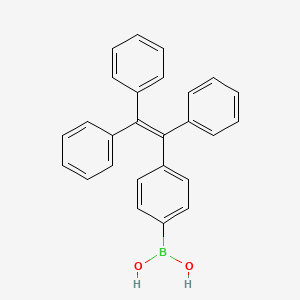
tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate is a chiral compound belonging to the oxazolidine family Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen in their five-membered ring structure This particular compound has significance due to its stereochemistry, with both the 4R and 5R designations indicating the specific arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: : One common synthetic route involves the reaction of a phenylglycinol derivative with an aldehyde or ketone to form the oxazolidine ring. The hydroxymethyl group is introduced via a reduction reaction.
Method 2: : Another method includes cyclization of a suitable amino alcohol with a carbonyl compound followed by tert-butylation to yield the final product.
Reaction conditions typically involve:
Solvent: : Aprotic solvents like dichloromethane or tetrahydrofuran.
Catalysts: : Acid catalysts such as p-toluenesulfonic acid.
Temperature: : Reactions are usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial synthesis often employs flow chemistry techniques to scale up the production while maintaining control over reaction parameters. High-throughput reactors facilitate efficient mixing and temperature control, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate can undergo oxidation to form corresponding oxazolidinones.
Reduction: : Reduction reactions typically target the oxazolidine ring, resulting in the formation of amino alcohols.
Substitution: : The hydroxymethyl and tert-butyl groups can be subjected to various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: : Typical reagents include alkyl halides and nucleophiles like sodium alkoxides.
Major Products
Oxidation: : Formation of oxazolidinones.
Reduction: : Formation of amino alcohols.
Substitution: : Generation of substituted oxazolidines with diverse functional groups.
Scientific Research Applications
tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate has multiple research applications, including:
Chemistry: : Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in the modulation of enzyme-catalyzed reactions.
Medicine: : Explored for its therapeutic potential, especially in the design of antiviral and antibacterial agents.
Industry: : Utilized in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate involves:
Chiral Environment Creation: : Its rigid structure provides a chiral environment, which is crucial in asymmetric synthesis.
Enzyme Inhibition: : It binds to active sites of enzymes, altering their conformation and activity, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4R,5R)-4-hydroxymethyl-2,2-dimethyl-3-phenylthiazolidine-3-carboxylate
tert-Butyl (4R,5R)-4-hydroxymethyl-2,2-dimethyl-5-(4-methylphenyl)oxazolidine-3-carboxylate
tert-Butyl (4S,5S)-4-hydroxymethyl-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
Uniqueness
tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate stands out due to its specific stereochemistry and the presence of a phenyl group, which imparts unique chemical properties and reactivity profiles compared to its analogs.
Properties
IUPAC Name |
tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(11-19)14(21-17(18,4)5)12-9-7-6-8-10-12/h6-10,13-14,19H,11H2,1-5H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTFCAQHUDISGT-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H]([C@H](O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B8117054.png)
![N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8117064.png)
![(2E)-2-[(1-Benzyl-1,2-dihydropyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide](/img/structure/B8117071.png)
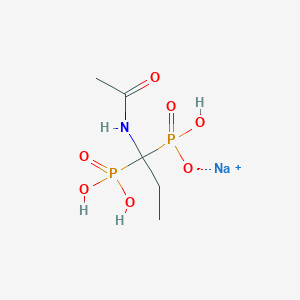
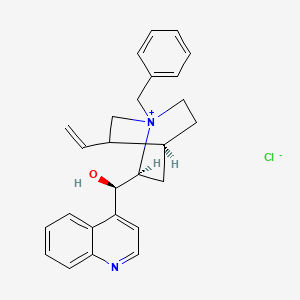
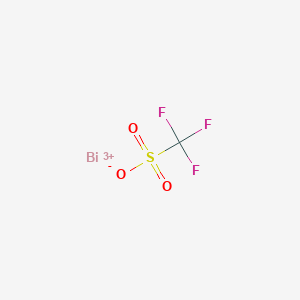

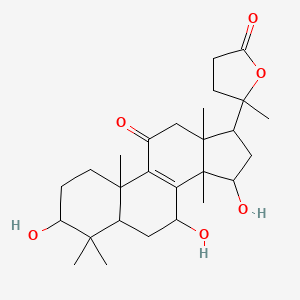
![6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8117108.png)
